2-Pyridin-2-yl-benzofuran-5-carboxylic acid chemical structure and properties
2-Pyridin-2-yl-benzofuran-5-carboxylic acid chemical structure and properties
An In-Depth Technical Guide to 2-Pyridin-2-yl-benzofuran-5-carboxylic acid
For Researchers, Scientists, and Drug Development Professionals
Introduction and Overview
2-Pyridin-2-yl-benzofuran-5-carboxylic acid stands as a molecule of significant interest within the realms of medicinal chemistry and materials science. Its chemical architecture, a fusion of a benzofuran core, a pyridine ring, and a carboxylic acid moiety, suggests a rich potential for diverse biological activities and applications. The benzofuran scaffold is a well-established pharmacophore present in numerous natural products and synthetic drugs, known to exhibit a wide spectrum of biological effects including antimicrobial, anti-inflammatory, and anticancer properties.[1][2] Concurrently, the pyridine carboxylic acid motif is a key component in a multitude of pharmaceuticals, recognized for its role in modulating enzymatic activity and receptor binding.
This technical guide provides a comprehensive overview of the chemical structure, predicted properties, and potential applications of 2-Pyridin-2-yl-benzofuran-5-carboxylic acid, designed to be a valuable resource for researchers engaged in drug discovery and development. While specific experimental data for this particular molecule is not extensively available in the public domain, this guide extrapolates from the well-documented chemistry of its constituent functional groups and related analogues to provide a robust predictive profile.
Chemical Identity and Structure
The unambiguous identification of a chemical entity is paramount for any research and development endeavor. The fundamental details for 2-Pyridin-2-yl-benzofuran-5-carboxylic acid are summarized below.
Chemical Structure:
Figure 1: Chemical structure of 2-Pyridin-2-yl-benzofuran-5-carboxylic acid.
Table 1: Chemical Identifiers
| Identifier | Value | Source |
| IUPAC Name | 2-(Pyridin-2-yl)benzofuran-5-carboxylic acid | Inferred from structure |
| CAS Number | 1154060-90-8 | [3] |
| Molecular Formula | C₁₄H₉NO₃ | [3] |
| Molecular Weight | 239.23 g/mol | [3] |
| Canonical SMILES | C1=CC2=C(C=C1C(=O)O)OC(=C2)C3=CC=CC=N3 | Inferred from structure |
| InChI Key | Inferred from structure | Inferred from structure |
Physicochemical Properties
Table 2: Predicted Physicochemical Properties
| Property | Predicted Value/Information | Justification/Comparison |
| Melting Point | Likely a solid at room temperature with a relatively high melting point. | Aromatic carboxylic acids and benzofuran derivatives are typically crystalline solids. For comparison, benzofuran-2-carboxylic acid has a melting point of 193-197 °C. |
| Solubility | Poorly soluble in water. Soluble in organic solvents like DMSO, DMF, and methanol. | The presence of the large, nonpolar aromatic system is expected to dominate, leading to low aqueous solubility. The carboxylic acid group will impart some solubility in polar organic solvents. |
| pKa | Estimated to be in the range of 3.5 - 4.5. | The carboxylic acid proton's acidity will be influenced by the electron-withdrawing nature of the benzofuran and pyridine rings. This is comparable to benzoic acid (pKa ~4.2). |
| LogP | Predicted to be in the range of 2.5 - 3.5. | The molecule possesses significant hydrophobic character from the fused aromatic rings, balanced by the polar carboxylic acid and pyridine nitrogen. |
| Hazard | Irritant. | [3] |
Spectroscopic Characterization (Predicted)
Spectroscopic analysis is essential for the structural elucidation and purity assessment of a compound. Below are the predicted key spectroscopic features for 2-Pyridin-2-yl-benzofuran-5-carboxylic acid.
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¹H NMR: The proton NMR spectrum is expected to be complex, with distinct signals in the aromatic region (typically 7.0-9.0 ppm). Key expected signals include those for the protons on the pyridine ring, the benzofuran ring system, and a downfield, likely broad, signal for the carboxylic acid proton (>10 ppm).
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¹³C NMR: The carbon NMR spectrum will display a number of signals in the aromatic region (approximately 110-160 ppm). The carbonyl carbon of the carboxylic acid is anticipated to appear significantly downfield (around 165-175 ppm).
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Infrared (IR) Spectroscopy: The IR spectrum should show a characteristic broad O-H stretch for the carboxylic acid from approximately 2500-3300 cm⁻¹. A strong C=O stretch for the carbonyl group is expected around 1700-1725 cm⁻¹. C=C and C-O stretching vibrations from the aromatic and furan rings will also be present in the fingerprint region.
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Mass Spectrometry (MS): The molecular ion peak (M+) in a high-resolution mass spectrum would confirm the molecular weight of 239.23. Fragmentation patterns would likely involve the loss of the carboxyl group and cleavage of the bond between the benzofuran and pyridine rings.
Synthesis of 2-Pyridin-2-yl-benzofuran-5-carboxylic acid
Figure 2: Proposed synthetic workflow for 2-Pyridin-2-yl-benzofuran-5-carboxylic acid.
Experimental Protocol (Hypothetical)
Step 1: Synthesis of Methyl 3-bromo-4-hydroxybenzoate
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To a solution of methyl 4-hydroxybenzoate in acetonitrile, add N-bromosuccinimide (NBS) portion-wise at 0 °C.
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Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).
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Quench the reaction with water and extract the product with ethyl acetate.
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Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
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Purify the crude product by column chromatography.
Step 2: Synthesis of Methyl 3-bromo-4-(prop-2-yn-1-yloxy)benzoate
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To a solution of methyl 3-bromo-4-hydroxybenzoate in acetone, add potassium carbonate and propargyl bromide.
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Reflux the mixture until the starting material is consumed (monitored by TLC).
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Filter the reaction mixture and concentrate the filtrate.
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Purify the residue by column chromatography to yield the desired product.
Step 3: Synthesis of Methyl 2-(pyridin-2-yl)benzofuran-5-carboxylate
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To a solution of methyl 3-bromo-4-(prop-2-yn-1-yloxy)benzoate and 2-bromopyridine in THF, add tetrakis(triphenylphosphine)palladium(0), copper(I) iodide, and triethylamine.
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Heat the mixture under an inert atmosphere until the reaction is complete. This step involves an initial Sonogashira coupling followed by an in-situ cyclization to form the benzofuran ring.
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After cooling, filter the reaction mixture and concentrate the solvent.
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Purify the crude product via column chromatography.
Step 4: Synthesis of 2-Pyridin-2-yl-benzofuran-5-carboxylic acid
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Dissolve the methyl 2-(pyridin-2-yl)benzofuran-5-carboxylate in a mixture of ethanol and water.
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Add an excess of sodium hydroxide and heat the mixture to reflux to facilitate the hydrolysis of the ester.
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After the reaction is complete, cool the mixture and acidify with hydrochloric acid to precipitate the carboxylic acid.
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Collect the solid product by filtration, wash with water, and dry under vacuum.
Potential Applications and Biological Activity
The unique structural combination of a benzofuran ring, a pyridine moiety, and a carboxylic acid group suggests that 2-Pyridin-2-yl-benzofuran-5-carboxylic acid could be a promising scaffold for the development of novel therapeutic agents.
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Anticancer Potential: Benzofuran derivatives have been extensively investigated for their anticancer properties.[4] They have been shown to act through various mechanisms, including the inhibition of tubulin polymerization, kinase inhibition, and induction of apoptosis. The pyridine ring can also contribute to anticancer activity by interacting with various biological targets.
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Anti-inflammatory Activity: Many benzofuran-containing compounds exhibit significant anti-inflammatory effects, often through the inhibition of enzymes like cyclooxygenases (COX) and lipoxygenases (LOX).
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Antimicrobial Properties: The benzofuran nucleus is a common feature in compounds with antibacterial and antifungal activities.[2] The presence of the pyridine ring may enhance this activity.
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Enzyme Inhibition: The carboxylic acid group can act as a key binding motif for the active sites of various enzymes, making this compound a candidate for screening as an enzyme inhibitor. For instance, related structures have been explored as inhibitors of proteases and kinases.
Figure 3: A generalized signaling pathway illustrating the potential mechanism of action for 2-Pyridin-2-yl-benzofuran-5-carboxylic acid as an enzyme inhibitor.
Safety and Handling
Based on available information, 2-Pyridin-2-yl-benzofuran-5-carboxylic acid is classified as an irritant.[3] Standard laboratory safety precautions should be observed when handling this compound.
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.
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Handling: Avoid inhalation of dust and contact with skin and eyes. Handle in a well-ventilated area, preferably in a fume hood.
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Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
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Disposal: Dispose of the compound and any contaminated materials in accordance with local, state, and federal regulations.
Conclusion
2-Pyridin-2-yl-benzofuran-5-carboxylic acid is a compound with a compelling molecular architecture that suggests considerable potential in drug discovery and materials science. While specific experimental data for this molecule is currently limited, this guide provides a thorough, predictive overview of its chemical and physical properties, a plausible synthetic route, and its likely biological activities based on the well-understood characteristics of its benzofuran and pyridine carboxylic acid components. It is our hope that this guide will serve as a valuable foundational resource for researchers and scientists, stimulating further investigation into the properties and applications of this promising molecule.
References
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Shafiee, A., et al. First synthesis of 2-(benzofuran-2-yl)-6,7-methylene dioxyquinoline-3-carboxylic acid derivatives. Arkivoc. 2008;2008(16):1-10. Available from: [Link]
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